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molecular formula C8H7BrClFO B1395220 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene CAS No. 909122-17-4

1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene

Cat. No. B1395220
M. Wt: 253.49 g/mol
InChI Key: UDCBZSCKSHVCID-UHFFFAOYSA-N
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Patent
US07569258B2

Procedure details

504 g of the compound (b44) was added to a reactor in a nitrogen atmosphere, to which 434 g of bromine was added dropwise over 1 hour in a temperature range of 20 to 40° C., followed by stirring for 30 minutes. The resulting reaction mixture was washed with a saturated sodium thiosulfate aqueous solution, a 10% sodium hydroxide aqueous solution, and water. The residue was subjected to fractional distillation under reduced pressure to obtain 605 g of 1-bromo-2-chloro-4-ethoxy-3-fluorobenzene (C12). The resulting compound (C12) was white solid and had a melting point of 48.0 to 48.5° C. and a boiling point of 88 to 90° C./1 mmHg.
Quantity
504 g
Type
reactant
Reaction Step One
Quantity
434 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH3:10])[C:3]=1[F:11].[Br:12]Br>>[Br:12][C:7]1[CH:6]=[CH:5][C:4]([O:8][CH2:9][CH3:10])=[C:3]([F:11])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
504 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)OCC)F
Name
Quantity
434 g
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 1 hour in a temperature range of 20 to 40° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
was washed with a saturated sodium thiosulfate aqueous solution
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to fractional distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)OCC)F)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 605 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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